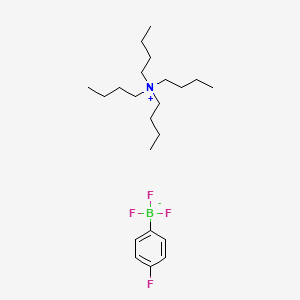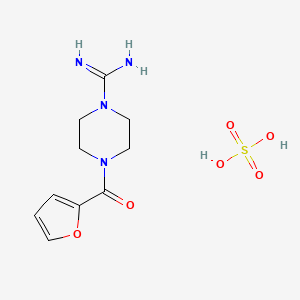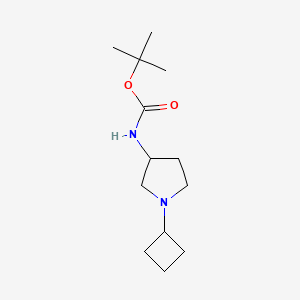
テトラブチルアンモニウム 4-フルオロフェニルトリフルオロホウ酸
概要
説明
Tetrabutylammonium 4-fluorophenyltrifluoroborate is a chemical compound with the molecular formula C22H40BF4N and a molecular weight of 405.40 . It is a colorless solid .
Physical and Chemical Properties Analysis
Tetrabutylammonium 4-fluorophenyltrifluoroborate is a colorless solid . The boiling point, melting point, density, and specific gravity are not available .科学的研究の応用
電気化学分析
この化合物は、電解質としての安定性と反応性により、電気化学分析で使用されます。 センサーやバッテリーの開発において、さまざまな電気化学プロセスと測定を促進します .
有機合成
トリフルオロホウ酸アニオンの供給源として、鈴木・宮浦クロスカップリング反応など、医薬品や農薬における炭素-炭素結合構築に重要なさまざまな変換に、有機合成で使用されます .
フッ素化反応
これは、特に有機分子へのフッ素原子またはフッ素含有基の導入において、フッ素化反応の試薬として役立ちます。 これは、生物学的活性と安定性の向上した化合物の開発に重要です .
相間移動触媒
相間移動触媒では、反応が起こる別の相に反応物を移動させることで、反応速度を高める触媒として作用します。 これは、イオン種を含む反応で特に役立ちます .
シリルエーテルの脱保護
この化合物は、有機化合物中のシリルエーテルの脱保護剤として使用されます。 このステップは、合成の初期段階で保護されていた官能基を明らかにするために、多くの場合必要です .
医薬品化学
医薬品化学では、分子にフッ素原子を導入することで、バイオアベイラビリティや代謝安定性などの薬物動態特性を向上させるために、薬物候補の構造を修飾するために使用されます .
材料科学
材料科学では、高い熱安定性や溶媒や酸に対する耐性などの独特の特性を示すフッ素化材料の合成に利用されます .
分析化学
最後に、分析化学では、その特定の反応性とさまざまな化学種との相互作用により、さまざまな分析技術における試薬として、他の物質の存在量を定量化したり、特定したりするために使用されます .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Tetrabutylammonium 4-fluorophenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics and enzyme studies. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to conformational changes that affect their function .
Cellular Effects
The effects of Tetrabutylammonium 4-fluorophenyltrifluoroborate on cells are diverse and depend on the cell type and concentration used. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization. Additionally, Tetrabutylammonium 4-fluorophenyltrifluoroborate can impact cell signaling by modulating the activity of kinases and phosphatases, which are crucial for transmitting signals within the cell .
Molecular Mechanism
At the molecular level, Tetrabutylammonium 4-fluorophenyltrifluoroborate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, Tetrabutylammonium 4-fluorophenyltrifluoroborate can influence enzyme activity by altering their conformation or stability .
Temporal Effects in Laboratory Settings
The effects of Tetrabutylammonium 4-fluorophenyltrifluoroborate can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that prolonged exposure to Tetrabutylammonium 4-fluorophenyltrifluoroborate can lead to gradual changes in cellular metabolism and gene expression. In in vivo studies, the compound’s stability and degradation rate can affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of Tetrabutylammonium 4-fluorophenyltrifluoroborate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
Tetrabutylammonium 4-fluorophenyltrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. This can result in changes in cellular energy production, biosynthesis, and degradation processes .
Transport and Distribution
Within cells and tissues, Tetrabutylammonium 4-fluorophenyltrifluoroborate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of Tetrabutylammonium 4-fluorophenyltrifluoroborate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be targeted to the mitochondria, nucleus, or endoplasmic reticulum, depending on its functional role. The localization of Tetrabutylammonium 4-fluorophenyltrifluoroborate can impact its activity and interactions with other biomolecules .
特性
IUPAC Name |
tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIMKAFBMJDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)



![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
